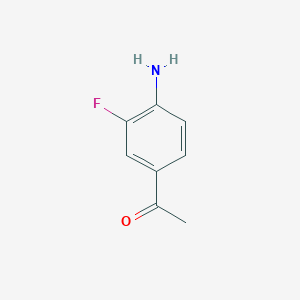

1-(4-Amino-3-fluorophenyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-amino-3-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAGOSDNWHSSVDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10994769 | |

| Record name | 1-(4-Amino-3-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10994769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73792-22-0 | |

| Record name | 1-(4-Amino-3-fluorophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73792-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Amino-3-fluorophenyl)ethan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073792220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Amino-3-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10994769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-amino-3-fluorophenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.534 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1-(4-Amino-3-fluorophenyl)ethanone: A Key Building Block in Modern Drug Discovery

For Immediate Release

This technical guide provides an in-depth overview of 1-(4-Amino-3-fluorophenyl)ethanone, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. This document details its chemical properties, a validated synthesis protocol, and its significant applications in medicinal chemistry, with a focus on the development of next-generation therapeutics.

CAS Number: 73792-22-0

Introduction

This compound, also known as 4-acetyl-2-fluoroaniline, is a strategically important building block in organic synthesis, particularly within the pharmaceutical industry.[1][2] Its unique trifunctional arrangement—an aromatic amine, a fluorine substituent, and a ketone moiety—offers a versatile scaffold for the construction of complex heterocyclic systems and targeted therapeutic agents. The presence of the fluorine atom can significantly enhance the metabolic stability, binding affinity, and overall pharmacokinetic profile of drug candidates, making this compound a valuable asset in the design of novel pharmaceuticals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and process development. The data presented below has been compiled from reliable chemical suppliers and databases.

| Property | Value | Source |

| CAS Number | 73792-22-0 | [1][3] |

| Molecular Formula | C₈H₈FNO | [3] |

| Molecular Weight | 153.15 g/mol | [3] |

| Appearance | Solid | |

| Purity | ≥98% | |

| Storage | Keep in a dark place, sealed in dry, room temperature | [3] |

Note: Specific values for melting point and boiling point for this exact isomer can vary and should be confirmed by experimental analysis.

Synthesis of this compound

The synthesis of this compound can be approached through several synthetic strategies. A common and effective method is the Friedel-Crafts acylation of an appropriately substituted aniline derivative. However, due to the directing effects of the amino and fluoro groups, a multi-step synthesis starting from a readily available precursor like 4-bromo-2-fluoroaniline is often employed to ensure regiochemical control.

Conceptual Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway, starting from the protection of the amine, followed by a metal-halogen exchange, acylation, and subsequent deprotection. This approach is analogous to the synthesis of related aminophenyl boronic acids, demonstrating a versatile strategy for functionalizing this aromatic system.[4]

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative procedure based on established organic chemistry principles, such as the Friedel-Crafts acylation, adapted for this specific target molecule.

Step 1: N-Acetylation of 2-Fluoroaniline

-

To a solution of 2-fluoroaniline in a suitable solvent (e.g., dichloromethane), add an equimolar amount of acetic anhydride and a catalytic amount of a Lewis acid or a base like pyridine.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Work up the reaction by washing with a mild base (e.g., sodium bicarbonate solution) and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-(2-fluorophenyl)acetamide.

Step 2: Friedel-Crafts Acylation

-

To a cooled solution of N-(2-fluorophenyl)acetamide in a suitable solvent (e.g., nitrobenzene or carbon disulfide), add a Lewis acid catalyst (e.g., aluminum chloride) in portions.

-

Add acetyl chloride dropwise while maintaining a low temperature.

-

Allow the reaction to warm to room temperature and stir until completion. The ortho, para-directing effect of the acetamido group and the ortho-directing effect of the fluorine will favor the formation of the desired 4-acetyl product.

-

Carefully quench the reaction by pouring it onto ice and an acidic solution.

-

Extract the product with an organic solvent, wash, dry, and concentrate to yield the acylated intermediate.

Step 3: Hydrolysis of the Amide

-

Reflux the acylated intermediate in an acidic aqueous solution (e.g., hydrochloric acid).

-

Monitor the reaction for the disappearance of the starting material.

-

Cool the reaction mixture and neutralize with a base to precipitate the product.

-

Filter, wash with water, and dry the solid to obtain this compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a versatile precursor for a wide range of heterocyclic compounds with diverse biological activities. Its utility is particularly pronounced in the synthesis of kinase inhibitors, which are a cornerstone of modern cancer therapy and treatment for inflammatory diseases.

Role as a Precursor to Kinase Inhibitors

The aminophenyl ethanone scaffold can be readily transformed into various heterocyclic cores, such as quinazolines, pyrazoles, and ureas, which are prevalent in many kinase inhibitors. For instance, derivatives of this compound have been utilized in the development of inhibitors for targets like Aurora Kinase B (AURKB) and Kinase insert Domain-containing Receptor (KDR).[5][6]

The following diagram illustrates the general synthetic utility of this compound in the synthesis of a hypothetical kinase inhibitor.

Caption: Application of this compound in kinase inhibitor synthesis.

Example in the Synthesis of Aurora Kinase B Inhibitors

Research into selective Aurora Kinase B inhibitors has led to the development of compounds with a quinazoline core. While a direct synthesis from this compound is not explicitly detailed in the provided search results, the structural similarity of the starting materials used in the synthesis of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide suggests its potential as a key intermediate.[6] The synthesis of such complex molecules often involves the condensation of an aminophenyl derivative with a heterocyclic partner, a reaction for which this compound is well-suited.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Based on safety data for structurally similar compounds, the following guidelines are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

-

First Aid: In case of contact with skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. If inhaled, remove the person to fresh air. Seek medical attention if you feel unwell.

Conclusion

This compound is a chemical intermediate of significant value to the pharmaceutical and life sciences industries. Its unique structural features provide a versatile platform for the synthesis of complex, biologically active molecules, particularly in the realm of kinase inhibitors. A comprehensive understanding of its properties, synthesis, and applications is crucial for leveraging its full potential in the advancement of modern drug discovery.

References

-

Pharmaffiliates. This compound. [Link]

- Gouda, M. A., et al. "Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I)." To Chemistry Journal 7 (2020): ISSN: 2581-7507.

-

Solubility of Things. 4'-Aminoacetophenone. [Link]

- Das, Sasmita, et al. "Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid." Tetrahedron Letters 44.42 (2003): 7719-7722.

- PubMed. "Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor." European Journal of Medicinal Chemistry (2025).

- Beilstein Journals. "Fluorinated phenylalanines: synthesis and pharmaceutical applications." Beilstein Journal of Organic Chemistry (2020).

- Google Patents.

-

University of Pittsburgh. Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. [Link]

- MDPI. "The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine." Molecules (2023).

-

Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

- PubMed. "Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors." Journal of Medicinal Chemistry (2016).

- Ukrainian Chemistry Journal. "NEW DRUGS ON THE PHARMACEUTICAL MARKET CONTAINING FLUORINE AND RESIDUES OF TAILOR-MADE AMINO ACIDS." (2024).

- MDPI. "New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine." Molecules (2023).

-

ResearchGate. Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid | Request PDF. [Link]

-

ResearchGate. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor | Request PDF. [Link]

Sources

- 1. 56339-99-2 CAS MSDS (1-(4-Amino-3-chloro-5-fluoro-phenyl)-ethanone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 1-(4-fluorophenyl)ethanone [stenutz.eu]

- 3. EP1359141A1 - Method of friedel-crafts acylation of anilides - Google Patents [patents.google.com]

- 4. sites.pitt.edu [sites.pitt.edu]

- 5. Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

"1-(4-Amino-3-fluorophenyl)ethanone" synonyms

An In-depth Technical Guide to 1-(4-Amino-3-fluorophenyl)ethanone: A Key Building Block in Modern Drug Discovery

Abstract

This compound is a strategically important chemical intermediate whose value in medicinal chemistry and materials science is derived from its unique trifunctional architecture. The presence of an aniline moiety, a ketone, and a fluorine atom on a single phenyl ring provides a versatile platform for the synthesis of complex molecular scaffolds. This guide provides an in-depth analysis of this compound, covering its chemical identity, strategic importance in drug design, a representative synthesis workflow, and its application in discovery pipelines. It is intended for researchers, medicinal chemists, and process development scientists who require a comprehensive understanding of this valuable building block.

Core Chemical Identity and Physicochemical Properties

A precise understanding of a chemical entity begins with its unequivocal identification and properties. This compound is recognized by several names and identifiers across chemical literature and commercial databases.

Nomenclature and Synonyms

The systematic IUPAC name for this compound is This compound . However, it is frequently referenced by a variety of synonyms, which can be critical to recognize when conducting literature and patent searches.

Common synonyms include:

-

4'-Amino-3'-fluoroacetophenone[1]

-

3-Fluoro-4-aminoacetophenone[2]

-

Ethanone, 1-(4-amino-3-fluorophenyl)-[1]

The hydrochloride salt form is also available under the CAS Number 1187648-60-7.[3]

Physicochemical Data Summary

The fundamental properties of this compound are summarized in the table below. These data are essential for planning reactions, purification, and for meeting quality control standards.

| Property | Value | Source(s) |

| CAS Number | 73792-22-0 | [4][5] |

| Molecular Formula | C₈H₈FNO | [1][2][4] |

| Molecular Weight | 153.15 g/mol | [1][4] |

| MDL Number | MFCD12032124 | [4] |

| Physical Form | Solid | [1] |

| Storage | Room temperature, sealed in dry, dark place | [4] |

Strategic Importance in Medicinal Chemistry

The utility of this compound as a synthetic precursor is not accidental; it is a direct result of the strategic placement of its functional groups, which are highly relevant to modern drug design principles.

The Role of Fluorine in Pharmacokinetics

The introduction of fluorine into bioactive molecules is a well-established strategy for enhancing pharmacological properties.[6][7] The fluorine atom at the 3-position of this molecule offers several potential advantages:

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, thereby increasing the biological half-life of a drug candidate.

-

Modulation of Basicity: The electron-withdrawing nature of fluorine lowers the pKa of the adjacent amino group. This fine-tuning of basicity can be critical for optimizing target binding, cell permeability, and reducing off-target effects.

-

Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with enzyme active sites, potentially increasing binding affinity and selectivity.

A Privileged Synthetic Scaffold

The compound features three key functional handles, making it a versatile starting point for diversification:

-

The Amino Group: Acts as a nucleophile or a site for diazotization, amide bond formation, reductive amination, and cross-coupling reactions.

-

The Ketone: Can be reduced to an alcohol, converted to an oxime, or serve as an electrophilic site for reactions like the Claisen-Schmidt condensation to form chalcones, which are precursors to various heterocyclic systems.[8]

-

The Aromatic Ring: Can undergo further electrophilic aromatic substitution, although the existing substituents will direct the position of new groups.

This trifunctionality allows for the rapid construction of libraries of complex molecules, a cornerstone of high-throughput screening and lead optimization campaigns. Its structural motif is found in numerous classes of biologically active compounds, particularly kinase inhibitors.

Representative Synthesis and Derivatization Workflow

While multiple specific synthetic routes may exist, a common and logical approach to the synthesis of this compound and its subsequent use can be conceptualized. The following workflow illustrates a plausible pathway, highlighting the causality behind each step.

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would involve a Friedel-Crafts acylation of a protected fluoroaniline. The choice of protecting group for the amine is critical to prevent side reactions and to ensure compatibility with the Lewis acid catalyst required for acylation.

Step-by-Step Synthesis Protocol

Step 1: Protection of the Amino Group The starting material, 2-fluoroaniline, possesses a nucleophilic amino group that would react with the acylating agent. Therefore, it must be protected, typically as an acetamide.

-

Protocol: 2-fluoroaniline is dissolved in a suitable solvent (e.g., dichloromethane) and treated with acetic anhydride in the presence of a mild base like pyridine. The reaction is stirred at room temperature until completion. Workup involves washing with aqueous acid and base to remove excess reagents, followed by drying and solvent evaporation to yield N-(2-fluorophenyl)acetamide.

-

Rationale: The acetyl group is stable under Friedel-Crafts conditions but can be readily removed later under acidic or basic hydrolysis.

Step 2: Friedel-Crafts Acylation This key step introduces the acetyl group onto the aromatic ring. The directing effects of the acetamido and fluoro groups are crucial.

-

Protocol: The protected aniline, N-(2-fluorophenyl)acetamide, is dissolved in a non-reactive solvent (e.g., 1,2-dichloroethane). A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is added, followed by the slow addition of the acylating agent, acetyl chloride. The reaction is typically heated to drive it to completion.

-

Rationale: The acetamido group is a strong para-director. The fluorine is a weak ortho, para-director. Their combined influence strongly directs the incoming acetyl group to the position para to the acetamido group, yielding N-(4-acetyl-2-fluorophenyl)acetamide.

Step 3: Deprotection of the Amino Group The final step is the removal of the acetyl protecting group to reveal the target molecule.

-

Protocol: The product from Step 2 is heated in the presence of aqueous acid (e.g., hydrochloric acid). The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is neutralized with a base (e.g., sodium hydroxide) to precipitate the free amine product.

-

Rationale: Acid-catalyzed hydrolysis effectively cleaves the amide bond, liberating the free amino group and yielding the final product, this compound. The product can then be purified by recrystallization or column chromatography.

The logical flow of this synthesis is depicted in the diagram below.

In this workflow, the core molecule is derivatized via its amine or ketone functional groups to create a focused library of related compounds. This library is then subjected to high-throughput screening against a biological target (e.g., a protein kinase). Initial "hits" are identified, and subsequent rounds of synthesis and testing are used to build a structure-activity relationship (SAR) profile. This iterative process of chemical modification and biological testing, guided by the versatile chemistry of the starting block, ultimately leads to the identification of a preclinical candidate with optimized potency, selectivity, and drug-like properties.

Quality Control and Analytical Methods

Ensuring the purity and identity of this compound is paramount for its successful use in synthesis, as impurities can lead to unwanted side products and complicate downstream processes. Standard analytical techniques are employed for quality assurance.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The number of signals, their chemical shifts, splitting patterns, and integration values must be consistent with the assigned structure. ¹⁹F NMR is also particularly useful for confirming the presence and environment of the fluorine atom.

-

Mass Spectrometry (MS): Techniques like LC-MS are used to confirm the molecular weight of the compound. [4]* High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the compound. [4]A high-purity sample (typically >98%) will show a single major peak with minimal secondary peaks.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for molecular design. Its value lies in the convergence of three key functional motifs—a reactive amine, a versatile ketone, and a pharmacologically advantageous fluorine atom—within a single, simple scaffold. This combination provides chemists with a robust platform for the efficient synthesis of diverse and complex molecules. For scientists and researchers in drug development, a thorough understanding of this building block's properties, synthesis, and chemical potential is essential for leveraging its full power in the creation of next-generation therapeutics and advanced materials.

References

-

Splendid Lab Pvt. Ltd. This compound. Available from: [Link]

-

PubChem. p-Aminoacetophenone | C8H9NO | CID 7468. National Center for Biotechnology Information. Available from: [Link]

-

Pharmaffiliates. 73792-22-0| Chemical Name : this compound. Available from: [Link]

-

NIST. Ethanone, 1-(4-fluorophenyl)-. NIST Chemistry WebBook. Available from: [Link]

-

El-Sayed, N. F., et al. (2021). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). ResearchGate. Available from: [Link]

-

PubChem. 2-Amino-1-(4-fluorophenyl)ethanone | C8H8FNO | CID 1581177. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 1-(4-Amino-3-iodophenyl)ethanone | C8H8INO | CID 11032652. National Center for Biotechnology Information. Available from: [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]

-

Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh. Available from: [Link]

-

Zhdankin, V. V. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. Available from: [Link]

-

El-Faham, A., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Bridging Research and Production: The Role of 1-(4-Bromo-3-fluorophenyl)ethanone from Lab to Industry. Available from: [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 3. 1187648-60-7|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 4. 73792-22-0|this compound|BLD Pharm [bldpharm.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. mdpi.com [mdpi.com]

- 7. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Fluoro-4-aminoacetophenone: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Fluorinated Building Block

3-Fluoro-4-aminoacetophenone, with the CAS number 2002-82-6, is a key aromatic building block in modern organic synthesis and medicinal chemistry. Its unique trifunctional nature, featuring a ketone, a fluorine atom, and an amino group on a benzene ring, provides a versatile platform for the construction of complex molecular architectures. The strategic placement of these functional groups allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic agents.[1] The presence of the fluorine atom is of particular significance, as its incorporation into drug candidates can enhance metabolic stability, binding affinity, and bioavailability.[1] This guide provides a comprehensive overview of the properties, synthesis, and applications of 3-Fluoro-4-aminoacetophenone, offering insights for its effective utilization in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-Fluoro-4-aminoacetophenone is essential for its handling, reaction optimization, and purification.

| Property | Value | Reference |

| Molecular Formula | C₈H₈FNO | [1][2] |

| Molecular Weight | 153.15 g/mol | [1][2] |

| Appearance | White to brown crystalline powder | [1] |

| Melting Point | 69-73 °C | [1] |

| Boiling Point | 289.6 ± 20.0 °C at 760 mmHg | [2] |

| Density | 1.2 ± 0.1 g/cm³ | [2] |

| Flash Point | 128.9 ± 21.8 °C | [2] |

| Refractive Index | 1.548 | [2] |

| Vapor Pressure | 0.002 mmHg at 25°C | [2] |

Synthesis of 3-Fluoro-4-aminoacetophenone

The most commonly cited method for the synthesis of 3-Fluoro-4-aminoacetophenone is the catalytic hydrogenation of 4'-fluoro-3'-nitroacetophenone.[3] This reaction proceeds with high efficiency and selectivity, providing a reliable route to the desired product.

Synthesis Pathway: Catalytic Hydrogenation

Caption: Catalytic hydrogenation of 4'-fluoro-3'-nitroacetophenone.

Detailed Experimental Protocol:

Objective: To synthesize 3-Fluoro-4-aminoacetophenone via the catalytic hydrogenation of 4'-fluoro-3'-nitroacetophenone.

Materials:

-

4'-Fluoro-3'-nitroacetophenone

-

Methanol (MeOH)

-

Raney-Nickel catalyst

-

Hydrogen gas (H₂)

-

Pressurized hydrogenation apparatus

Procedure:

-

In a suitable pressure vessel, dissolve 39 g of 4'-fluoro-3'-nitroacetophenone in 390 ml of methanol.[3]

-

Carefully add a catalytic amount of Raney-Nickel to the solution.

-

Seal the vessel and purge with nitrogen gas before introducing hydrogen.

-

Pressurize the vessel to 20 atm with hydrogen gas.[3]

-

Heat the reaction mixture to 40°C with vigorous stirring.[3]

-

Monitor the reaction progress by monitoring hydrogen uptake.

-

Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the Raney-Nickel catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude 3-Fluoro-4-aminoacetophenone.

Purification: The crude product can be purified by recrystallization. While specific solvent systems for 3-Fluoro-4-aminoacetophenone are not widely published, a systematic approach to solvent selection is recommended. Small-scale solubility tests in solvents of varying polarities (e.g., ethanol, isopropanol, or mixtures such as ethyl acetate/hexanes) at both room temperature and their boiling points can help identify a suitable recrystallization solvent. The general principle is to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons: The three protons on the aromatic ring will appear as multiplets in the aromatic region (typically δ 6.5-8.0 ppm). The coupling patterns will be influenced by both the fluorine and the adjacent protons.

-

Amino Protons: A broad singlet corresponding to the two amino protons (NH₂) is expected, with its chemical shift being solvent-dependent.

-

Methyl Protons: A singlet for the three protons of the acetyl group (CH₃) will be present, likely in the region of δ 2.5 ppm.

¹³C NMR Spectroscopy (Predicted):

-

Carbonyl Carbon: The ketone carbonyl carbon will show a characteristic peak in the downfield region of the spectrum (around δ 190-200 ppm).

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the fluorine, amino, and acetyl substituents. The carbon directly attached to the fluorine will exhibit a large one-bond C-F coupling constant.

-

Methyl Carbon: The methyl carbon of the acetyl group will appear as a singlet in the upfield region (around δ 25-30 ppm).

Infrared (IR) Spectroscopy (Predicted):

-

N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.

-

C=O Stretching: A strong absorption band around 1670-1690 cm⁻¹ characteristic of an aryl ketone.

-

C-F Stretching: A strong band in the region of 1200-1300 cm⁻¹ due to the C-F bond.

-

Aromatic C-H and C=C Stretching: Characteristic absorptions in their respective regions.

Mass Spectrometry (Predicted):

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 153, corresponding to the molecular weight of the compound.

-

Fragmentation: Common fragmentation patterns for acetophenones include the loss of a methyl group ([M-15]⁺) and the loss of the acetyl group ([M-43]⁺), leading to the formation of a benzoyl cation.

Applications in Synthesis

3-Fluoro-4-aminoacetophenone is a valuable precursor for a variety of more complex molecules, leveraging the reactivity of its functional groups.

Caption: Key synthetic transformations of 3-Fluoro-4-aminoacetophenone.

-

Pharmaceutical Intermediates: The amino group can be readily acylated or transformed into other functionalities, while the ketone can undergo condensation reactions. These transformations are pivotal in the synthesis of various drug candidates, including anti-inflammatory and analgesic agents.[1]

-

Agrochemicals and Materials Science: The unique electronic properties conferred by the fluorine and amino groups make this compound a useful building block for novel agrochemicals and advanced materials.[4]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-Fluoro-4-aminoacetophenone.

-

Hazard Statements: Causes skin irritation (H315) and serious eye irritation (H319).[2]

-

Precautionary Statements:

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

Conclusion

3-Fluoro-4-aminoacetophenone stands out as a strategically important intermediate for synthetic chemists. Its combination of reactive sites, coupled with the beneficial properties imparted by the fluorine atom, ensures its continued relevance in the discovery and development of new chemical entities. This guide has provided a foundational understanding of its properties, a reliable synthetic protocol, and an overview of its potential applications. Further research into its reaction scope and the full characterization of its spectral properties will undoubtedly expand its utility in the scientific community.

References

-

PrepChem. (n.d.). Synthesis of 3'-amino-4'-fluoro-acetophenone. Retrieved January 5, 2026, from [Link]

-

ResearchGate. (2019). Synthesis of 4-aminoacetophenone ligands (L1-L3) and of the Pd(II) complexes (C1-C3). Retrieved January 5, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Fluoro-3-aminoacetophenone in Advanced Organic Synthesis. Retrieved January 5, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sourcing High-Quality 4-Fluoro-3-aminoacetophenone: A Guide for Pharmaceutical Synthesis. Retrieved January 5, 2026, from [Link]

-

gsrs. (n.d.). 1-(4-AMINO-3-FLUORO-5-IODOPHENYL)ETHANONE. Retrieved January 5, 2026, from [Link]

-

The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved January 5, 2026, from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved January 5, 2026, from [Link]

-

The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved January 5, 2026, from [Link]

- Google Patents. (n.d.). CN102924306A - Preparation method for 4-aminoacetophenone.

-

PubChem. (n.d.). 3'-Aminoacetophenone. Retrieved January 5, 2026, from [Link]

-

Eureka. (n.d.). Synthetic method for 3-aminoacetophenone. Retrieved January 5, 2026, from [Link]

-

NIST. (n.d.). Ethanone, 1-(4-fluorophenyl)-. Retrieved January 5, 2026, from [Link]

-

PubChem. (n.d.). p-Aminoacetophenone. Retrieved January 5, 2026, from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of 4-N,Ndimethylaminobenzylidene-4`-aminoacetophenone(C) 9. Retrieved January 5, 2026, from [Link]

-

CP Lab Safety. (n.d.). 3'-Amino-4'-fluoroacetophenone, 98% Purity, C8H8FNO, 10 grams. Retrieved January 5, 2026, from [Link]

Sources

An In-Depth Technical Guide to 4-Acetyl-2-fluoroaniline: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Acetyl-2-fluoroaniline, systematically known as 1-(4-Amino-3-fluorophenyl)ethanone, is a key fluorinated aniline derivative of significant interest in medicinal chemistry and drug development. Its unique structural features—a reactive acetyl group, a nucleophilic amino moiety, and a strategically placed fluorine atom—make it a versatile building block for the synthesis of a wide array of complex organic molecules and active pharmaceutical ingredients (APIs). The presence of fluorine can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, including metabolic stability, bioavailability, and binding affinity. This guide provides a comprehensive overview of the chemical properties, synthesis, purification, and detailed analytical characterization of 4-Acetyl-2-fluoroaniline, alongside a discussion of its applications and safety considerations.

Chemical Identity and Physicochemical Properties

4-Acetyl-2-fluoroaniline is a substituted aromatic ketone and a primary amine. The relative positions of the functional groups on the benzene ring are critical to its reactivity and utility in synthesis.

Table 1: Chemical Identifiers and Properties of 4-Acetyl-2-fluoroaniline

| Property | Value | Source(s) |

| Systematic Name | This compound | [1][2][3] |

| Common Name | 4-Acetyl-2-fluoroaniline | [2][3] |

| CAS Number | 73792-22-0 | [1][4][5] |

| Molecular Formula | C₈H₈FNO | [2][3][4] |

| Molecular Weight | 153.15 g/mol | [4][5] |

| Appearance | Solid | [2] |

| Storage | Keep in a dark place, sealed in dry, room temperature. | [4] |

Synthesis and Purification

The synthesis of 4-Acetyl-2-fluoroaniline typically involves the strategic introduction of an acetyl group onto a 2-fluoroaniline backbone. Direct Friedel-Crafts acylation of anilines is often challenging due to the Lewis basicity of the amino group, which complexes with the Lewis acid catalyst, deactivating the aromatic ring towards electrophilic substitution[6]. Therefore, a common and effective strategy involves the protection of the amino group prior to acylation, followed by deprotection.

Synthetic Pathway: N-Acetylation, Friedel-Crafts Acylation, and Hydrolysis

A plausible and widely practiced approach for the regioselective synthesis of acetylated anilines involves a multi-step sequence. This methodology ensures high yields and control over the position of acylation.

Caption: Synthetic workflow for 4-Acetyl-2-fluoroaniline.

Step-by-Step Experimental Protocol:

Step 1: N-Acetylation of 2-Fluoroaniline

The protection of the amino group is a critical first step to prevent its interference in the subsequent Friedel-Crafts reaction. Acetylation is a common and efficient method for this purpose.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluoroaniline in glacial acetic acid.

-

Reagent Addition: Slowly add acetic anhydride to the solution while stirring. An exothermic reaction may be observed.

-

Reaction Conditions: Heat the mixture to reflux for 1-3 hours to ensure complete conversion to N-acetyl-2-fluoroaniline.

-

Work-up and Isolation: After cooling, the reaction mixture is poured into ice-cold water to precipitate the product. The solid is collected by vacuum filtration, washed with water, and dried.

Step 2: Friedel-Crafts Acylation of N-Acetyl-2-fluoroaniline

With the amino group protected, the aromatic ring can now undergo electrophilic acylation. The acetamido group is an ortho-, para-director. Due to steric hindrance from the acetamido group, the acylation is expected to occur predominantly at the para-position.

-

Reaction Setup: In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (AlCl₃) in a suitable solvent such as dichloromethane or dichloroethane.

-

Formation of Acylium Ion: Cool the suspension in an ice bath and slowly add acetyl chloride. The formation of the acylium ion electrophile will occur.

-

Substrate Addition: Add a solution of N-acetyl-2-fluoroaniline in the same solvent dropwise to the reaction mixture, maintaining the low temperature.

-

Reaction Progression: Allow the reaction to stir at a controlled temperature (e.g., 0 °C to room temperature) for several hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Work-up: Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid. Separate the organic layer, wash it with water, sodium bicarbonate solution, and brine, then dry over anhydrous sodium sulfate.

-

Purification: The crude product, N-(2-fluoro-4-acetylphenyl)acetamide, is purified by recrystallization or column chromatography.

Step 3: Hydrolysis of the Amide (N-Deacetylation)

The final step is the removal of the acetyl protecting group to regenerate the free amine. This can be achieved under either acidic or basic conditions.

-

Reaction Setup: Dissolve the purified N-(2-fluoro-4-acetylphenyl)acetamide in an appropriate solvent (e.g., ethanol).

-

Hydrolysis: Add an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) and heat the mixture to reflux.

-

Monitoring and Neutralization: Monitor the reaction by TLC until the starting material is consumed. After completion, cool the mixture and neutralize it to precipitate the product.

-

Isolation and Purification: Collect the solid 4-Acetyl-2-fluoroaniline by filtration, wash with water, and dry. Further purification can be achieved by recrystallization to yield the final product of high purity.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized 4-Acetyl-2-fluoroaniline. The following techniques are standard for this purpose.

Table 2: Spectroscopic Data for 4-Acetyl-2-fluoroaniline

| Technique | Data |

| ¹H NMR | Expected signals: Aromatic protons (multiplets in the range of 6.5-8.0 ppm), Amino protons (a broad singlet), and Acetyl protons (a singlet around 2.5 ppm). The fluorine atom will cause splitting of adjacent proton signals. |

| ¹³C NMR | Expected signals: Carbonyl carbon (around 197 ppm), Aromatic carbons (in the range of 110-160 ppm, with C-F coupling), and Methyl carbon (around 26 ppm). |

| IR (Infrared) Spectroscopy | Characteristic peaks: N-H stretching (around 3300-3500 cm⁻¹), C=O stretching (around 1660 cm⁻¹), and C-F stretching (around 1200-1300 cm⁻¹). |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) should be observed at m/z = 153.15, corresponding to the molecular weight of the compound. |

Note: Specific peak assignments and coupling constants would be determined from the actual spectra of a synthesized and purified sample.

Reactivity and Applications in Drug Development

The chemical structure of 4-Acetyl-2-fluoroaniline provides multiple points for synthetic modification, making it a valuable intermediate in the construction of more complex molecules.

Caption: Reactivity of 4-Acetyl-2-fluoroaniline and its applications.

-

Amino Group: The primary amine is nucleophilic and can readily participate in reactions such as acylation, alkylation, and the formation of Schiff bases. It is a key functional group for building heterocyclic rings, a common scaffold in many drug molecules.

-

Acetyl Group: The carbonyl carbon of the acetyl group is electrophilic and can undergo nucleophilic attack. The methyl protons are weakly acidic and can be involved in condensation reactions.

-

Aromatic Ring: The aromatic ring can undergo further electrophilic substitution, with the directing effects of the amino and acetyl groups influencing the position of new substituents.

-

Fluorine Atom: The presence of the fluorine atom can enhance the biological activity and improve the metabolic stability of the final drug molecule. Fluorine's high electronegativity can also influence the acidity of nearby protons and the reactivity of the aromatic ring.

This compound serves as a precursor for various pharmaceutical agents, including kinase inhibitors and other targeted therapies, where the fluorinated phenyl moiety is a common structural motif.

Safety and Handling

As with all aniline derivatives, 4-Acetyl-2-fluoroaniline should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from oxidizing agents.

Conclusion

4-Acetyl-2-fluoroaniline is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its synthesis, while requiring a multi-step approach to ensure regioselectivity, is achievable through established organic chemistry principles. A thorough understanding of its chemical properties, reactivity, and analytical characterization is paramount for its effective utilization in the synthesis of novel and potent pharmaceutical compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. 4'-Fluoroacetophenone | C8H7FO | CID 9828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 4. rsc.org [rsc.org]

- 5. molscanner.com [molscanner.com]

- 6. PubChemLite - this compound (C8H8FNO) [pubchemlite.lcsb.uni.lu]

"1-(4-Amino-3-fluorophenyl)ethanone" molecular weight

An In-depth Technical Guide to 1-(4-Amino-3-fluorophenyl)ethanone for Advanced Research

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with this compound. Its purpose is to provide not just core data, but also contextual insights into its application, synthesis, and analysis, grounded in established scientific principles.

Core Molecular Profile and Physicochemical Properties

This compound (CAS No: 73792-22-0) is a substituted acetophenone derivative that serves as a critical building block in modern synthetic chemistry.[1] Its structure incorporates three key functional groups—an aniline moiety, a ketone, and a fluorine atom—which impart unique reactivity and make it a valuable precursor in the synthesis of complex organic molecules, particularly within the pharmaceutical industry.[2]

The precise determination of its molecular weight is fundamental for all stoichiometric calculations in synthesis and for accurate mass spectrometry analysis. The molecular formula is C₈H₈FNO.[1][3][4] Based on the isotopic masses of its constituent atoms, the calculated molecular weight is approximately 153.15 g/mol .[3][4]

Below is a diagram illustrating the chemical structure and a table summarizing its key physicochemical properties.

Caption: Chemical structure of this compound.

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |

| Molecular Weight | 153.15 g/mol | [3][4] |

| Molecular Formula | C₈H₈FNO | [1][3][4] |

| CAS Number | 73792-22-0 | [1][3][4] |

| Appearance | White to brown solid/powder/crystal | [2][4] |

| Purity | Typically ≥98% | [4][5] |

| Synonyms | 4'-Amino-3'-fluoroacetophenone, 4-Acetyl-2-fluoroaniline | [1][4] |

| InChI Key | HAGOSDNWHSSVDX-UHFFFAOYSA-N | [4] |

| Storage | 2-8°C, Refrigerator, under inert atmosphere | [1][6] |

Strategic Importance in Medicinal Chemistry

The incorporation of fluorine into bioactive molecules is a well-established strategy in drug discovery to enhance pharmacological properties.[7][8] Fluorine's high electronegativity and small size can modulate a molecule's acidity, basicity, metabolic stability, and binding affinity without significantly increasing its steric bulk.[8]

This compound is a prime example of a "Fragment" or "Building Block" that leverages these principles.

-

Metabolic Blocking: The fluorine atom, positioned ortho to the amino group, can serve as a metabolic shield, preventing oxidative degradation at that site by cytochrome P450 enzymes. This often leads to an improved pharmacokinetic profile and increased bioavailability of the final drug candidate.[7]

-

Modulation of pKa: The electron-withdrawing nature of fluorine lowers the pKa of the adjacent aromatic amine, influencing its ionization state at physiological pH. This can be critical for optimizing target engagement and cell permeability.

-

Versatile Synthetic Handle: The primary amine and ketone functionalities provide reactive sites for a wide array of chemical transformations, allowing for its incorporation into diverse molecular scaffolds such as quinazolines, pyrimidines, and pyrazoles, which are common in kinase inhibitors and other targeted therapies.[9][10]

Proposed Synthesis and Mechanistic Rationale

While multiple synthetic routes exist for substituted anilines, a common and reliable approach involves the functionalization of a readily available starting material. The following workflow outlines a plausible synthesis starting from 2-fluoroaniline, chosen for its commercial availability and the directing effects of its substituents.

Caption: Proposed synthetic workflow for this compound.

Causality Behind Experimental Choices:

-

Amine Protection (Step 1): The amino group of 2-fluoroaniline is a strong activating group but is also basic. It would form a complex with the Lewis acid (AlCl₃) used in the subsequent Friedel-Crafts step, deactivating the ring. Therefore, it is first protected as an acetamide. This converts it to a moderately activating, ortho, para-directing group while preventing Lewis acid complexation.

-

Friedel-Crafts Acylation (Step 2): With the amine protected, the Friedel-Crafts acylation can proceed. The acetamido group is strongly para-directing due to sterics, guiding the incoming acetyl group to the position opposite it, resulting in the desired 1,2,4-trisubstituted pattern.

-

Deprotection (Step 3): The final step is the removal of the acetyl protecting group. This is readily achieved by acid-catalyzed hydrolysis, typically by heating in aqueous hydrochloric acid, to liberate the free amine and yield the target compound.

Self-Validating Analytical and Quality Control Workflow

Ensuring the identity and purity of this compound is paramount. A multi-technique approach provides a self-validating system where the results from each analysis corroborate the others.

Caption: Standard quality control workflow for compound verification.

Detailed Protocols and Expected Results:

-

High-Performance Liquid Chromatography (HPLC):

-

Protocol: A reverse-phase C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid) is used. Detection is typically performed with a UV detector at a wavelength where the aromatic system absorbs (e.g., 254 nm).

-

Trustworthiness: The resulting chromatogram should show a single major peak. Purity is calculated based on the area percentage of this peak relative to all other peaks, providing a quantitative measure of sample purity.

-

-

Mass Spectrometry (MS):

-

Protocol: Electrospray ionization (ESI) in positive mode is typically used. The sample is introduced directly or via an LC system.

-

Trustworthiness: The spectrum should display a prominent peak corresponding to the protonated molecule ([M+H]⁺) at m/z ≈ 154.1, confirming the molecular weight of 153.15 g/mol .[11]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Protocol: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). ¹H, ¹³C, and ¹⁹F NMR spectra are acquired.

-

Trustworthiness: The ¹H NMR spectrum will confirm the number and environment of protons (aromatic, methyl, and amine protons). The ¹³C NMR will show 8 distinct carbon signals. The ¹⁹F NMR will show a single resonance, confirming the presence of the fluorine atom. The specific chemical shifts, coupling patterns, and integration values must match the known structure, providing unambiguous structural confirmation.

-

-

Infrared (IR) Spectroscopy:

-

Protocol: The solid sample is analyzed using an ATR-FTIR spectrometer.

-

Trustworthiness: The spectrum provides confirmation of key functional groups. Expected characteristic peaks include N-H stretches (around 3300-3500 cm⁻¹), a sharp C=O stretch (around 1660-1680 cm⁻¹), and a C-F stretch (around 1200-1300 cm⁻¹).

-

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential. The information below is synthesized from safety data sheets of structurally related compounds like aminoacetophenones and fluoroanilines.

Table 2: Health and Safety Information

| Aspect | Guideline | Rationale |

| Personal Protective Equipment (PPE) | Wear nitrile gloves, safety goggles with side shields, and a lab coat. | To prevent skin and eye contact. Aromatic amines can be irritants and may be absorbed through the skin.[12] |

| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust. | To prevent inhalation of the fine powder, which may cause respiratory irritation.[12][13] |

| First Aid (Eyes) | Immediately flush with plenty of water for at least 15 minutes. Seek medical attention. | To mitigate irritation and potential damage from chemical contact.[12] |

| First Aid (Skin) | Wash off immediately with soap and plenty of water. Remove contaminated clothing. | To remove the chemical and prevent prolonged irritation or absorption.[12] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage at 2-8°C. | To prevent degradation from moisture and air. Cool temperatures enhance long-term stability.[1][6] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | To ensure environmental safety and regulatory compliance. |

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for the modern medicinal chemist. Its precisely defined molecular weight and structure, combined with the advantageous properties conferred by its fluoro and amino-acetophenone motifs, make it an invaluable intermediate in the synthesis of next-generation therapeutics. A thorough understanding of its properties, coupled with rigorous synthesis and analytical validation, is essential for its effective application in research and development.

References

-

Pharmaffiliates. This compound. [Link]

-

Aribo Biotechnology. CAS: 73792-22-0 Name: this compound. [Link]

-

PubChem. 2-Amino-1-(4-fluorophenyl)ethanone. [Link]

-

ResearchGate. Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). [Link]

-

Japan Enviro-Chemicals, Ltd. III Analytical Methods. [Link]

-

Splendid Lab Pvt. Ltd. Pharma Impurity Supplier & Custom Synthesis in India. [Link]

-

NIST. Ethanone, 1-(4-fluorophenyl)-. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

Tradeindia. This compound 98% - Cas No: 73792-22-0. [Link]

-

MDPI. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

-

University of Pittsburgh. Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. [Link]

-

Beilstein Journal of Organic Chemistry. Fluorinated phenylalanines: synthesis and pharmaceutical applications. [Link]

-

PubMed. Discovery of (S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1 H-pyrazolo[3,4- d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3 H)-one (IHMT-PI3Kδ-372) as a Potent and Selective PI3Kδ Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 73792-22-0|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. tradeindia.com [tradeindia.com]

- 6. 343564-14-7 CAS MSDS (1-(4-Amino-3-trifluoromethyl-phenyl)-ethanone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of (S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1 H-pyrazolo[3,4- d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3 H)-one (IHMT-PI3Kδ-372) as a Potent and Selective PI3Kδ Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2-Amino-1-(4-fluorophenyl)ethanone | C8H8FNO | CID 1581177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. fishersci.fr [fishersci.fr]

An In-depth Technical Guide to the Solubility of 1-(4-Amino-3-fluorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solubility is a critical physicochemical property that profoundly influences the developability and efficacy of a drug candidate. This guide provides a comprehensive technical overview of the solubility of 1-(4-Amino-3-fluorophenyl)ethanone, a key building block in medicinal chemistry. We will delve into the theoretical underpinnings of its solubility, present robust experimental methodologies for its determination, and explore formulation strategies to enhance its dissolution characteristics. This document is intended to serve as a practical resource for scientists engaged in drug discovery and development, offering field-proven insights and detailed protocols to navigate the challenges associated with compound solubility.

Introduction: The Significance of this compound and Its Solubility

This compound is a substituted acetophenone derivative. The presence of an amino group, a fluorine atom, and a ketone moiety makes it a versatile scaffold for the synthesis of a wide range of biologically active compounds. However, the interplay of these functional groups also dictates its solubility, a parameter that is paramount for its absorption, distribution, metabolism, and excretion (ADME) profile. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and therapeutic failure. Therefore, a thorough understanding and characterization of the solubility of this compound are essential from the early stages of drug discovery.

Molecular Structure and Physicochemical Properties

-

Molecular Formula: C8H8FNO

-

Molecular Weight: 153.15 g/mol

-

Appearance: Solid

-

Key Functional Groups:

-

Primary Amine (-NH2): A basic group that can be protonated at acidic pH, potentially increasing aqueous solubility.

-

Fluorine (-F): An electron-withdrawing group that can impact the pKa of the amino group, lipophilicity, and metabolic stability. The introduction of fluorine can sometimes enhance solubility, but its effect is context-dependent.

-

Ketone (C=O): A polar group that can participate in hydrogen bonding.

-

The interplay of these functional groups results in a molecule with moderate polarity. Its solubility will be influenced by the nature of the solvent, pH, and temperature.

Theoretical Framework for Solubility

Predicting solubility in silico is a valuable tool in early drug discovery to prioritize compounds and anticipate potential challenges. While experimental determination remains the gold standard, computational models can provide useful estimations.

"Like Dissolves Like"

The fundamental principle of solubility is that a solute will dissolve best in a solvent that has a similar polarity. This compound, with its mix of polar (amino, ketone) and nonpolar (phenyl ring) features, is expected to have appreciable solubility in polar organic solvents and limited solubility in water.

The Impact of Fluorine Substitution

The fluorine atom ortho to the amino group is a critical determinant of the molecule's physicochemical properties. Fluorine is highly electronegative and can:

-

Modulate pKa: The electron-withdrawing nature of fluorine will lower the pKa of the anilinic amino group, making it less basic. This can affect the extent of ionization at a given pH and, consequently, its solubility.

-

Increase Lipophilicity: Generally, the substitution of hydrogen with fluorine increases the lipophilicity (logP) of a molecule, which can decrease aqueous solubility.

-

Alter Crystal Lattice Energy: Fluorine substitution can influence the packing of molecules in the solid state, affecting the energy required to break the crystal lattice for dissolution.

Computational Prediction of Solubility

Various computational methods, ranging from simple empirical models to more complex machine learning algorithms, can be employed to predict aqueous solubility. These models typically use molecular descriptors such as logP, molecular weight, and topological polar surface area to estimate solubility. Data-driven approaches, particularly those using machine learning, have shown increasing accuracy in predicting the solubility of small molecules.

Experimental Determination of Solubility

Accurate experimental measurement of solubility is crucial for making informed decisions in drug development. Two primary types of solubility assays are commonly employed: thermodynamic and kinetic solubility.

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. It is a critical parameter for understanding the intrinsic dissolution behavior of a drug substance.

3.1.1. Shake-Flask Method: The Gold Standard

The shake-flask method is the most widely accepted technique for determining thermodynamic solubility.

Principle: An excess amount of the solid compound is equilibrated with the solvent of interest until saturation is reached. The concentration of the dissolved compound in the supernatant is then determined.

Experimental Workflow:

A Comprehensive Technical Guide to the Safe Handling of 1-(4-Amino-3-fluorophenyl)ethanone for Research and Development Professionals

This document provides an in-depth technical overview of the safety protocols and handling procedures for 1-(4-Amino-3-fluorophenyl)ethanone (CAS: 73792-22-0). As a fluorinated amino-acetophenone derivative, this compound is a valuable building block in medicinal chemistry and materials science. However, its structure, incorporating both an aniline and a fluorinated aromatic moiety, necessitates a rigorous and informed approach to safety. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights grounded in established chemical safety principles to ensure minimal risk during its use.

Compound Identification and Physicochemical Profile

This compound, also known as 4-Acetyl-2-fluoroaniline or 3-Fluoro-4-aminoacetophenone, is a solid organic compound.[1][2][3] A clear understanding of its fundamental properties is the first step in a comprehensive risk assessment. While exhaustive experimental data for this specific molecule is not widely published, its properties can be reliably inferred from its structural class and available supplier information.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 73792-22-0 |

| Molecular Formula | C₈H₈FNO[1] |

| Molecular Weight | 153.15 g/mol [1] |

| Common Synonyms | 1-(4-Amino-3-fluorophenyl)-ethanone; 3-Fluoro-4-aminoacetophenone; 4-Acetyl-2-fluoroaniline; 4'-Amino-3'-fluoroacetophenone[3] |

| Canonical SMILES | CC(=O)C1=CC(=C(C=C1)N)F |

| InChI Key | LUKSDHOQKVTGGT-UHFFFAOYSA-N[2] |

Table 2: Physical and Chemical Properties

| Property | Value/Information | Source/Rationale |

|---|---|---|

| Physical Form | Solid at room temperature.[1][2] | Supplier Information |

| Storage Temperature | Room temperature, in a dry, dark place.[1] | Supplier Recommendation |

| Boiling Point | No specific data available. Analog 4'-Fluoroacetophenone boils at 196°C.[4] | Analog Data |

| Melting Point | No specific data available. Analog 3'-Aminoacetophenone melts at 94-98°C.[5] | Analog Data |

| Flash Point | No specific data available. Analog 4'-Fluoroacetophenone is a combustible liquid with a flash point of 71°C.[4] | Analog Data |

| Solubility | No specific data available. Likely soluble in organic solvents. Anilines are often soluble in acidic aqueous solutions.[6] | Chemical Class Properties |

Hazard Identification and Risk Assessment

A formal GHS classification for this compound is not universally established. Therefore, a conservative classification must be synthesized based on the known hazards of structurally similar compounds, such as substituted anilines and fluoroaromatics. Aniline and its derivatives are known for their systemic toxicity, particularly through dermal absorption, while halogenated compounds can pose additional risks.[7]

Table 3: Synthesized GHS Hazard Classification

| Hazard Class | Hazard Statement | Signal Word | Pictogram | Rationale |

|---|---|---|---|---|

| Acute Toxicity (Oral) | H302: Harmful if swallowed. | Warning | GHS07 (Exclamation Mark) | Based on m-Aminoacetophenone.[5][8] |

| Skin Corrosion/Irritation | H315: Causes skin irritation. | Warning | GHS07 (Exclamation Mark) | Based on m-Aminoacetophenone and 4'-Fluoroacetophenone.[4][8] High risk of dermal absorption for anilines.[7] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation. | Warning | GHS07 (Exclamation Mark) | Based on m-Aminoacetophenone and 4'-Fluoroacetophenone.[4][8] |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation. | Warning | GHS07 (Exclamation Mark) | Based on m-Aminoacetophenone and 4'-Fluoroacetophenone.[4][8] Solid dust can be inhaled. |

| Long-term Hazards | Potential for Carcinogenicity/Mutagenicity | - | GHS08 (Health Hazard) | Aniline is a suspected carcinogen and mutagen.[7] This potential should be assumed for derivatives lacking specific data. |

Primary Routes of Exposure & Toxicological Concerns

-

Dermal Contact: This is a critical exposure route. Aniline-based compounds are readily absorbed through the skin and can cause systemic toxicity.[7] Skin contact may also lead to irritation.[8]

-

Inhalation: Inhalation of the fine powder or dust can cause respiratory tract irritation.[8] The systemic effects following inhalation have not been fully investigated for this compound, warranting significant caution.

-

Ingestion: Ingestion is harmful and may cause gastrointestinal irritation with symptoms like nausea and vomiting.[9][10]

-

Ocular Exposure: Direct contact with the eyes will cause serious irritation.[8]

Caption: Inferred GHS hazard profile for the target compound.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls over PPE, is essential for minimizing exposure.

Engineering Controls: The First Line of Defense

The Occupational Safety and Health Administration (OSHA) Laboratory Standard mandates that engineering controls like fume hoods must be properly functioning to protect workers.[11]

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reaction setups, must be performed inside a certified chemical fume hood.[7][12] This is non-negotiable, as it contains fine powders and prevents inhalation exposure.

-

Ventilation: The laboratory must have adequate general ventilation to handle any fugitive emissions.[9]

-

Safety Equipment: A safety shower and eyewash station must be readily accessible and unobstructed.[7]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is required to protect from residual risks that cannot be eliminated by engineering controls.

-

Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn over the goggles during procedures with a high risk of splashing.[7][9]

-

Hand Protection: Due to the high risk of dermal absorption for aniline compounds, appropriate gloves are critical. Nitrile gloves (minimum 4-6 mil thickness) are suitable for incidental contact, but they should be changed immediately upon suspected contamination.[7] For extended handling or direct immersion, heavier-duty gloves (e.g., neoprene or PVC) should be considered after consulting manufacturer-specific breakthrough time data.[4][12] Always inspect gloves before use.

-

Protective Clothing: A full-length laboratory coat, long pants, and fully enclosed, chemical-resistant footwear are mandatory to prevent skin contact.[7]

Caption: Decision workflow for controls and PPE selection.

Standard Operating Procedures (SOPs) for Safe Handling

Adherence to validated protocols is the cornerstone of laboratory safety.

Protocol for Weighing and Transferring Solid

-

Preparation: Ensure the chemical fume hood is on and the sash is at the appropriate working height. Clear the workspace of all unnecessary items.

-

PPE: Don all required PPE as outlined in Section 3.2.

-

Tare Vessel: Place a tared, sealed weighing vessel (e.g., a vial with a cap) onto an analytical balance located inside the fume hood. If the balance is outside the hood, weigh the chemical into a sealed container inside the hood before bringing it out for weighing.

-

Transfer: Carefully transfer the solid from the stock bottle to the weighing vessel using a clean spatula. Perform this action slowly and deliberately to minimize dust formation.

-

Seal and Clean: Securely cap the weighing vessel and the stock bottle immediately. Decontaminate the spatula and any affected surfaces within the hood.

-

Transport: Transport the sealed vessel to its destination within the laboratory.

Protocol for Preparing a Solution

-

Preparation: In a chemical fume hood, assemble all necessary glassware, the sealed vessel containing the weighed solid, and the required solvent.

-

Solvent Addition: Add the solvent to the reaction or mixing flask.

-

Solid Addition: Carefully open the weighing vessel and add the solid to the solvent. This may be done directly or by rinsing the vessel with a small amount of the solvent to ensure a quantitative transfer.

-

Mixing: Cap the flask and begin stirring or agitation as required by the experimental procedure.

-

Cleanup: Immediately rinse the empty weighing vessel and any contaminated utensils with a small amount of appropriate solvent, transferring the rinse to a designated waste container.

Storage and Incompatibility

Proper storage is crucial to maintain chemical integrity and prevent hazardous reactions.

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4][9] Protect from light and moisture.[7] A designated cabinet for toxic or reactive chemicals is recommended.

-

Labeling: Ensure the container is clearly labeled with the full chemical name, CAS number, and appropriate hazard warnings.

Table 4: Incompatible Materials and Conditions to Avoid

| Class | Specific Examples | Rationale for Avoidance |

|---|---|---|

| Strong Oxidizing Agents | Peroxides, Nitrates, Perchlorates | Can lead to violent or explosive reactions.[9][10] |

| Strong Acids | Hydrochloric Acid, Sulfuric Acid | Exothermic and potentially hazardous reactions.[13] |

| Strong Bases | Sodium Hydroxide, Potassium Hydroxide | Can cause decomposition or vigorous reactions.[9][13] |

| Ignition Sources | Heat, Sparks, Open Flames | The compound may be combustible, and its decomposition can release flammable or toxic gases.[9][10] |

Emergency Response Protocols

Rapid and correct response to an incident can significantly mitigate its consequences.

Caption: Decision tree for emergency response actions.

Protocol for Spill Cleanup (Small, Contained Spill)

-

Alert: Alert personnel in the immediate area.

-

Isolate: Restrict access to the spill area. Ensure the fume hood is operating.

-

PPE: Wear appropriate PPE, including double gloves (nitrile), safety goggles, a face shield, and a lab coat.

-

Absorb: Gently cover the spill with an inert absorbent material like dry sand, earth, or vermiculite to avoid raising dust.[9]

-

Collect: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste. Use non-sparking tools if solvents are present.[9]

-

Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol) and paper towels. Place all cleaning materials into the waste container.

-

Dispose: Dispose of the waste container according to institutional and local regulations.

First Aid Measures

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[9][14] Seek medical attention.[8]

-

In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.

-

In Case of Inhalation: Move the victim to fresh air at once.[14] If the person is not breathing, give artificial respiration. If breathing is difficult, administer oxygen.[9] Seek medical attention.

-

In Case of Ingestion: Do NOT induce vomiting.[9][14] If the person is conscious, rinse their mouth with water.[14] Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention.

Waste Disposal

All waste containing this compound, whether solid or in solution, must be treated as hazardous chemical waste.

-

Segregation: Collect waste in a designated, properly sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

-

Disposal: The material should be disposed of by a licensed chemical destruction facility or via controlled incineration with flue gas scrubbing.[15] Adhere strictly to all local, state, and federal environmental regulations.

Conclusion

This compound is a valuable research chemical whose safe use hinges on a proactive and informed safety culture. Due to the limited specific toxicological data, a conservative approach that recognizes the inherent hazards of the aniline and fluoroaromatic substructures is paramount. By rigorously implementing engineering controls, consistently using appropriate PPE, adhering to established handling protocols, and being prepared for emergencies, researchers can effectively mitigate the risks associated with this compound and maintain a safe laboratory environment.

References

-

Rutgers University. (n.d.). Standard Operating Procedure: Aniline. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 4'-Aminoacetophenone. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (2025). GHS Classification (Rev.11, 2025) Summary. Retrieved from [Link]

-

UNC-Chapel Hill EHS. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

-

PubChem. (n.d.). p-Aminoacetophenone. Retrieved from [Link]

Sources

- 1. 73792-22-0|this compound|BLD Pharm [bldpharm.com]

- 2. 1-(3-Amino-4-fluorophenyl)ethanone AldrichCPR 2002-82-6 [sigmaaldrich.cn]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. fishersci.fr [fishersci.fr]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. p-Aminoacetophenone | C8H9NO | CID 7468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ipo.rutgers.edu [ipo.rutgers.edu]